molecular formula C20H21N5O2S B4515837 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4515837
M. Wt: 395.5 g/mol
InChI Key: MVULYBIZGBESOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a novel synthetic compound designed for anticancer research, integrating two pharmacologically active moieties: a 1,3,4-thiadiazole and a pyridazinone. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its diverse biological activities, particularly its potent anticancer properties. Compounds featuring this nucleus have been demonstrated to act through multiple mechanisms, including the induction of apoptosis (programmed cell death) via the activation of key caspase enzymes, such as caspase-3 and caspase-9 . The pyridazine core, present in the pyridazinone segment of the molecule, is another privileged structure in medicinal chemistry and is found in various therapeutic agents . The strategic hybridization of these two fragments into a single molecule is based on the pharmacophore hybridization approach, a modern drug design strategy aimed at creating new chemical entities with potential multi-target activity or enhanced efficacy against resistant cancer cell lines . This makes this compound a valuable chemical tool for researchers investigating novel pathways in oncology drug discovery. Researchers can utilize this compound in in vitro studies to probe its cytotoxic effects, mechanism of action, and selectivity across a panel of cancer cell lines, such as prostate (PC3), breast (MCF7), colon (HT-29), and neuroblastoma (SKNMC) models, following established protocols like the MTT assay . The cyclohexyl substituent on the thiadiazole ring is intended to influence the molecule's lipophilicity and overall pharmacokinetic profile. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-17(21-20-23-22-19(28-20)15-9-5-2-6-10-15)13-25-18(27)12-11-16(24-25)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULYBIZGBESOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Attachment of the Cyclohexyl Group:

    Formation of the Pyridazinone Moiety: This involves the synthesis of the pyridazinone ring, which is then attached to the thiadiazole derivative.

    Final Coupling: The final step involves coupling the thiadiazole and pyridazinone derivatives to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or phenyl groups.

    Reduction: Reduction reactions could target the oxo group in the pyridazinone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide are best understood through comparison with analogs sharing its core scaffold. Below is a detailed analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Key Modifications Biological Activity Reference
This compound Thiadiazole (cyclohexyl), pyridazinone (phenyl), acetamide linker Reference compound Broad-spectrum enzyme inhibition (hypothesized)
N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide Thiadiazole (tetrahydrofuran), pyridazinone (furan) Furan substituent replaces phenyl Enhanced antimicrobial activity due to oxygen-rich heterocycles
N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Pyridinone (methoxy), pyridazinone (phenyl) Methoxypyridine replaces thiadiazole Cyclooxygenase (COX) inhibition; anti-inflammatory potential
N-(3-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Pyridazinone (phenyl), fluorophenyl group Fluorine substitution enhances electronegativity Improved metabolic stability and target affinity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thiadiazole (ethyl), thienopyridazine Thioether linker and thiophene group Anticancer activity via kinase inhibition

Key Observations:

Substituent Effects on Bioactivity :

  • Hydrophobic groups (e.g., cyclohexyl, phenyl) enhance membrane permeability and target binding in lipophilic environments .
  • Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability and receptor affinity.
  • Oxygen-containing heterocycles (e.g., furan in ) increase polarity, favoring solubility and antimicrobial activity.

Scaffold Variations: Replacement of the thiadiazole with a pyridinone ring (as in ) shifts activity toward COX inhibition, highlighting scaffold-dependent target selectivity.

Synthetic Complexity: Compounds with fused or multi-heterocyclic systems (e.g., thienopyridazine in ) require advanced cyclization strategies, impacting yield and scalability.

Research Findings and Implications

  • Enzyme Inhibition: Thiadiazole-pyridazinone hybrids exhibit inhibitory effects on enzymes like elastase and kinases, likely due to their ability to mimic nucleotide or peptide substrates .
  • Antimicrobial Potential: Analogues with furan or thiophene substituents show enhanced activity against Gram-positive bacteria, attributed to interactions with bacterial cell wall synthesis enzymes .
  • Anti-inflammatory Applications: Fluorinated derivatives (e.g., ) demonstrate reduced IC50 values in COX-2 inhibition assays compared to non-fluorinated counterparts .

Biological Activity

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H21N7O3S
  • Molecular Weight : 403.46 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

  • MCF-7 Cell Line : The compound demonstrated moderate to strong anticancer activity with IC50 values ranging from 1 to 7 μM compared to doxorubicin (IC50 = 0.5 μM) as a reference drug .
  • Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups at specific positions on the thiadiazole ring has been correlated with enhanced anticancer activity. For example, para-substituted halogens and hydroxyl groups significantly increase efficacy against MCF-7 cells .

Antimicrobial Activity

The antimicrobial properties of related thiadiazole compounds have also been investigated:

  • Microbial Strains Tested : The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) ranged from 3.58 to 8.74 µM for various strains .
  • Comparison with Standard Antibiotics : When compared to standard antibiotics, the thiadiazole derivatives showed comparable or superior efficacy against certain bacterial strains.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH assay:

  • IC50 Values : The most potent derivative showed an IC50 value of 22.3 µM, significantly lower than ascorbic acid (IC50 = 111.6 µM), indicating strong antioxidant properties .

Case Studies and Research Findings

In a comprehensive review of thiadiazole derivatives, several studies highlighted the biological activities of compounds similar to this compound:

StudyActivity TestedResults
Villemagne et al., 2020AnticancerIdentified derivatives with IC50 < 10 µM against MCF-7
Parikh et al., 2020AntimicrobialCompounds showed MIC < 10 µM against resistant strains
PMC10305112AntioxidantDPPH assay revealed IC50 of 22.3 µM for selected derivatives

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Critical steps include cyclization of the thiadiazole ring and acylation of the pyridazinone moiety. Reagents like thionyl chloride (for chlorination) and catalysts (e.g., triethylamine) are essential. Solvent selection (e.g., DMF or DMSO) and temperature optimization (e.g., reflux at 90°C) significantly impact yield and purity. Reaction progress must be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing intermediates and final products?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are indispensable for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography (where applicable) resolves stereochemical ambiguities .

Q. How can solubility and stability challenges be addressed during preclinical studies?

Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin encapsulation to enhance aqueous solubility. Stability under physiological conditions (pH 7.4, 37°C) should be assessed via accelerated degradation studies monitored by HPLC. Lyophilization may improve long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing phenyl with thiophene) and comparing inhibition constants (Ki) or IC₅₀ values. For example, analogs with electron-withdrawing groups on the thiadiazole ring show enhanced enzyme affinity, while bulkier substituents reduce membrane permeability .

Q. What strategies elucidate the molecular mechanism of action, particularly for enzyme inhibition?

Employ biochemical assays (e.g., fluorescence-based enzymatic inhibition) and computational methods like molecular docking (using AutoDock Vina) to predict binding modes. Validate hypotheses with site-directed mutagenesis of target proteins (e.g., human leukocyte elastase) and surface plasmon resonance (SPR) for kinetic binding analysis .

Q. How do reaction conditions influence the regioselectivity of heterocyclic ring formation?

Regioselectivity in thiadiazole synthesis is controlled by solvent polarity and catalyst choice. For instance, polar aprotic solvents (DMF) favor cyclization at the 1,3,4-thiadiazole position, while non-polar solvents (toluene) may lead to undesired byproducts. Kinetic vs. thermodynamic control can be assessed via time-resolved NMR .

Q. What computational models predict pharmacokinetic properties such as blood-brain barrier permeability?

Use in silico tools like SwissADME or QikProp to calculate LogP (octanol-water partition coefficient) and polar surface area (PSA). Molecular dynamics simulations (e.g., GROMACS) assess membrane interaction dynamics. Experimental validation via parallel artificial membrane permeability assay (PAMPA) is recommended .

Methodological Recommendations

  • For SAR Studies : Use fragment-based drug design (FBDD) to iteratively optimize substituents.
  • For Mechanistic Studies : Combine cryo-EM (for large complexes) and isothermal titration calorimetry (ITC) for binding thermodynamics.
  • For Data Reproducibility : Adopt standardized reaction protocols (e.g., Biotage Initiator+ for microwave-assisted synthesis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.